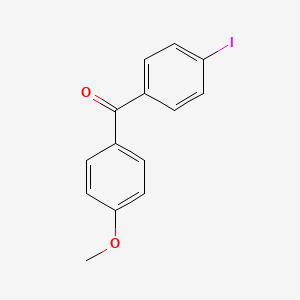

(4-Iodophenyl)(4-methoxyphenyl)methanone

Description

Structure

3D Structure

Properties

IUPAC Name |

(4-iodophenyl)-(4-methoxyphenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11IO2/c1-17-13-8-4-11(5-9-13)14(16)10-2-6-12(15)7-3-10/h2-9H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNVYWATVTGABNZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11IO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00622685 | |

| Record name | (4-Iodophenyl)(4-methoxyphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00622685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54118-73-9 | |

| Record name | (4-Iodophenyl)(4-methoxyphenyl)methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54118-73-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4-Iodophenyl)(4-methoxyphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00622685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Iodophenyl 4 Methoxyphenyl Methanone

Traditional Synthetic Routes

Classical methods for forming the central carbonyl bridge between the two aryl rings remain fundamental in organic synthesis.

The Friedel-Crafts acylation is a cornerstone of aromatic ketone synthesis. nih.govresearchgate.net This electrophilic aromatic substitution typically involves the reaction of an electron-rich aromatic compound, such as anisole (B1667542), with an acylating agent, like an acyl halide or anhydride (B1165640), in the presence of a strong Lewis acid catalyst. nih.govnumberanalytics.com

For the synthesis of (4-Iodophenyl)(4-methoxyphenyl)methanone, the most direct Friedel-Crafts approach involves the acylation of anisole with 4-iodobenzoyl chloride. The reaction is promoted by a Lewis acid, such as aluminum chloride (AlCl₃), which activates the acyl chloride by forming a highly electrophilic acylium ion. numberanalytics.com This ion is then attacked by the electron-rich anisole ring. Due to the ortho, para-directing nature of the methoxy (B1213986) group on anisole, the primary product is the desired para-substituted ketone.

The synthesis of the requisite 4-iodobenzoyl chloride can be readily achieved by treating 4-iodobenzoic acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. chemicalbook.com

A variety of Lewis and Brønsted acids can catalyze Friedel-Crafts acylations, with the choice of catalyst impacting reaction efficiency and conditions. numberanalytics.commdpi.com While AlCl₃ is common, other catalysts like iron(III) chloride (FeCl₃), zinc chloride (ZnCl₂), or superacids like trifluoromethanesulfonic acid (TfOH) can also be employed, sometimes offering milder reaction conditions. numberanalytics.commdpi.com

Table 1: Representative Conditions for Friedel-Crafts Acylation of Anisole

| Acylating Agent | Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Benzoyl Chloride | Cu(OTf)₂ | [bmim][BF₄] | 80 | 100 | liv.ac.uk |

| Benzoyl Chloride | Iron Zirconium Phosphate | Solvent-free | 110 | 94 | researchgate.net |

| Acetic Anhydride | Mordenite Zeolite | Acetic Acid | 150 | >99 | scirp.org |

| N-(4-nitrophenyl)benzamide | CF₃SO₃H | - | 25 | 92 | nih.gov |

This table presents data for the acylation of anisole with various agents as analogues for the synthesis of the target compound.

Grignard reagents provide a powerful method for carbon-carbon bond formation. The synthesis of this compound using this approach would likely involve the reaction of a Grignard reagent derived from one of the aryl halides with an activated carbonyl compound of the other.

A plausible route is the reaction of 4-methoxyphenylmagnesium bromide with 4-iodobenzoyl chloride. sigmaaldrich.com The Grignard reagent, acting as a potent nucleophile, attacks the electrophilic carbonyl carbon of the acyl chloride. This is followed by the elimination of the chloride leaving group to form the ketone. To prepare the Grignard reagent, 4-bromoanisole (B123540) is reacted with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). wisc.edu

An alternative, though less direct, Grignard-based method involves using a Weinreb amide, such as N-methoxy-N-methyl-4-iodobenzamide. Reaction of this species with 4-methoxyphenylmagnesium bromide would also yield the target ketone. This method is often favored for its ability to prevent over-addition, a common side reaction where the ketone product reacts with a second equivalent of the Grignard reagent. researchgate.net

Table 2: Key Reactants for Grignard-Based Synthesis

| Grignard Reagent | Electrophile | Typical Solvent | Anticipated Product |

|---|---|---|---|

| 4-Methoxyphenylmagnesium bromide | 4-Iodobenzoyl chloride | THF or Diethyl Ether | This compound |

| 4-Iodophenylmagnesium bromide | 4-Methoxybenzoyl chloride | THF or Diethyl Ether | This compound |

| 4-Methoxyphenylmagnesium bromide | N-methoxy-N-methyl-4-iodobenzamide | THF or Diethyl Ether | This compound |

Modern Cross-Coupling Strategies for Synthesis

Palladium-catalyzed cross-coupling reactions have become indispensable tools in organic synthesis, offering high efficiency and functional group tolerance under mild conditions.

The Suzuki-Miyaura coupling reaction is a versatile method for forming carbon-carbon bonds, typically between an organoboron compound and an organic halide, catalyzed by a palladium(0) complex. The direct synthesis of ketones via an acyl Suzuki–Miyaura cross-coupling of an acyl chloride with a boronic acid is a central strategy. acs.org

To synthesize this compound, this reaction would involve coupling 4-methoxyphenylboronic acid with 4-iodobenzoyl chloride. The catalytic cycle involves three key steps: oxidative addition of the palladium(0) catalyst to the aryl halide, transmetalation of the aryl group from the boronic acid to the palladium complex, and reductive elimination to form the final product and regenerate the catalyst. kochi-tech.ac.jp A base, such as sodium carbonate or potassium carbonate, is essential for the transmetalation step. researchgate.net

This method is highly chemoselective for the C(acyl)-Cl bond, leaving other functionalities, including the C-I bond on the other ring, intact for potential further diversification. acs.org Recent advancements include the development of solvent-free, mechanochemical methods that offer environmental benefits and short reaction times. acs.org

Table 3: Conditions for Suzuki-Miyaura Coupling for Diaryl Ketone Synthesis

| Aryl Halide/Acyl Chloride | Boronic Acid | Catalyst | Base | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 4-Bromobenzoyl Chloride | Phenylboronic Acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene (B28343)/H₂O | 81 | acs.org (analogue) |

| 4-Bromoanisole | Phenylboronic Acid | Pd(II)/MN100 | NaOH | Ethanol/H₂O | >99 | google.com (analogue) |

| Bromobenzene | 4-Methoxyphenylboronic Acid | Pd(NH₃)₄Cl₂ | Quaternary Ammonium Hydroxide | Water | 99 | researchgate.net (analogue) |

| Chlorobenzyl Carbonate | 4-Methoxyphenylboronic Acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene | 88 | kochi-tech.ac.jp (analogue) |

Besides the Suzuki coupling, other palladium-catalyzed reactions, particularly those involving carbonylation, can be employed. Carbonylative cross-coupling reactions introduce a carbonyl group (CO) directly between two substrates.

A potential route could be a carbonylative coupling of 4-iodoanisole (B42571) and 4-iodobenzene. More practical approaches often involve a three-component reaction of an aryl halide, carbon monoxide, and a nucleophile. nih.gov For instance, a carbonylative Sonogashira reaction followed by further transformations or a carbonylative Heck reaction could be envisioned.

Another advanced strategy is a palladium-catalyzed four-component carbonylation, which can assemble complex molecules in a single step. For example, reactions combining an alkyne, carbon monoxide, an amine, and a halide can produce acrylamides. researchgate.net While not a direct route to the target ketone, these multicomponent reactions highlight the power of palladium catalysis to construct complex carbonyl-containing scaffolds. nih.gov A palladium-catalyzed cyclization-carbonylation-cyclization coupling has also been demonstrated, using molecular oxygen as the terminal oxidant, showcasing the evolution towards more sustainable catalytic systems. mdpi.com

Optimization of Reaction Conditions and Yields

Optimizing reaction parameters is crucial for maximizing yield, minimizing side products, and ensuring process efficiency. For the synthesis of this compound, optimization strategies would differ depending on the chosen synthetic route.

For Friedel-Crafts acylation , key parameters to optimize include:

Catalyst Choice and Loading: The strength and amount of the Lewis acid can significantly affect the reaction rate and selectivity. Stronger acids like AlCl₃ may require lower temperatures, while milder catalysts like ZnCl₂ might need heating. researchgate.netnumberanalytics.com

Solvent: The choice of solvent can influence catalyst activity and solubility of reactants. While traditional solvents like dichloromethane (B109758) or nitrobenzene (B124822) are used, solvent-free conditions or the use of ionic liquids have been shown to be effective and potentially more environmentally friendly. researchgate.netliv.ac.uk

Temperature: Reaction temperature must be controlled to prevent side reactions, such as polysubstitution or rearrangement, particularly with highly activated arenes like anisole.

For Suzuki-Miyaura coupling , optimization involves a multi-parameter system: covasyn.com

Catalyst and Ligand: The choice of palladium precursor (e.g., Pd(OAc)₂, Pd(PPh₃)₄) and the phosphine (B1218219) ligand is critical. Electron-rich and bulky ligands often enhance catalytic activity. acs.org

Base: The type and concentration of the base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) can dramatically influence the reaction rate and yield by facilitating the transmetalation step. researchgate.net

Solvent System: A range of solvents can be used, from anhydrous organic solvents like toluene or dioxane to aqueous mixtures, which can be beneficial from a green chemistry perspective. researchgate.netgoogle.com

Temperature and Reaction Time: These parameters are often interdependent. Higher temperatures can reduce reaction times but may lead to catalyst decomposition or side product formation. mdpi.com

Modern techniques like Design of Experiments (DoE) can be employed to systematically and efficiently explore the complex interplay between these variables, leading to a highly optimized process with improved yields in a shorter timeframe. covasyn.com

Green Chemistry Principles in this compound Synthesis

The conventional and most direct method for synthesizing this compound is the Friedel-Crafts acylation of anisole with 4-iodobenzoyl chloride. This reaction, while effective, typically employs stoichiometric amounts of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), and chlorinated solvents like dichloromethane (DCM), both of which pose significant environmental and safety concerns. nih.gov The application of green chemistry principles to this synthesis focuses on several key areas: the use of safer and recyclable catalysts, the replacement of hazardous solvents, and the implementation of energy-efficient reaction conditions.

A critical aspect of greening the synthesis of this compound involves replacing hazardous catalysts like AlCl₃. Solid acid catalysts, such as zeolites and phosphotungstates, have emerged as promising alternatives for Friedel-Crafts acylation reactions. chemicalbook.com These catalysts are often non-corrosive, reusable, and can be easily separated from the reaction mixture, which simplifies the workup process and minimizes waste. chemicalbook.com For instance, studies on the acylation of anisole have demonstrated high conversion rates and selectivity for the desired p-substituted product when using zeolite catalysts. chemicalbook.com Another approach involves using milder Lewis acids like zinc chloride (ZnCl₂) or titanium tetrachloride (TiCl₄), which can reduce the risk of side reactions such as the demethylation of the anisole reactant. orgsyn.org

Solvent selection is another cornerstone of green synthesis. Traditional solvents like dichloromethane are classified as problematic or hazardous due to their potential carcinogenicity and environmental impact. nih.gov Green solvent selection guides recommend alternatives such as anisole itself (which can act as both reactant and solvent), or other less toxic options like ethyl acetate (B1210297) or 2-methyltetrahydrofuran (B130290) (2-MeTHF). nih.gov Furthermore, solvent-free, or neat, reaction conditions represent an even greener approach, eliminating solvent waste entirely. chemicalbook.com Research has shown that Friedel-Crafts acylations can be successfully carried out under solvent-free conditions, particularly when using solid acid catalysts. chemicalbook.com

The use of alternative energy sources, such as microwave irradiation, offers a significant advantage in terms of energy efficiency and reaction time reduction. Microwave-assisted organic synthesis (MAOS) can dramatically accelerate reaction rates, leading to higher yields in a fraction of the time required by conventional heating methods. bldpharm.com This rapid heating can also minimize the formation of byproducts. bldpharm.com While specific studies on the microwave-assisted synthesis of this compound are not prevalent, the successful application of MAOS to the synthesis of other diaryl ketones suggests its high potential in this context. bldpharm.com

Finally, the choice of acylating agent can also be addressed from a green chemistry perspective. While 4-iodobenzoyl chloride is a common reactant, its synthesis from 4-iodobenzoic acid often involves the use of hazardous reagents like thionyl chloride. Exploring direct acylation using 4-iodobenzoic acid with a suitable activator would be a greener alternative to the pre-formation of the acyl chloride, thus reducing the number of synthetic steps and avoiding hazardous reagents.

The following table summarizes a comparison between a traditional and a greener proposed synthesis for this compound.

| Parameter | Traditional Method | Greener Alternative |

| Catalyst | Aluminum chloride (AlCl₃) (stoichiometric) | Zeolite (catalytic, recyclable) |

| Solvent | Dichloromethane (DCM) | Anisole (reactant as solvent) or solvent-free |

| Energy Source | Conventional heating (reflux) | Microwave irradiation |

| Acylating Agent | 4-Iodobenzoyl chloride | 4-Iodobenzoic acid (with green activator) |

| Workup | Aqueous quench, extraction with organic solvent | Filtration of catalyst, direct isolation |

| Waste | Acidic aqueous waste, organic solvent waste | Minimal waste, recyclable catalyst |

By systematically applying these green chemistry principles, the synthesis of this compound can be transformed into a more sustainable and environmentally responsible process.

Chemical Reactivity and Transformations of 4 Iodophenyl 4 Methoxyphenyl Methanone

The chemical behavior of (4-Iodophenyl)(4-methoxyphenyl)methanone is dominated by the distinct properties of its carbonyl and aryl iodide functionalities. The polarized carbon-oxygen double bond of the ketone is susceptible to attack by nucleophiles and can be readily reduced. Simultaneously, the carbon-iodine bond on the phenyl ring provides a handle for powerful palladium-catalyzed cross-coupling reactions, allowing for the formation of new carbon-carbon bonds.

Reactivity of the Carbonyl Moiety

The carbonyl group, a cornerstone of organic chemistry, imparts significant electrophilicity to the central carbon atom in this compound, making it a prime target for nucleophilic attack.

Nucleophilic addition is a fundamental reaction of ketones. In this process, a nucleophile adds to the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. This reaction is the basis for constructing more complex molecules with a new carbon-carbon or carbon-heteroatom bond at the carbonyl position.

One of the most common examples is the Grignard reaction. The addition of an organomagnesium halide (Grignard reagent) to the ketone results in the formation of a tertiary alcohol after an acidic workup. For instance, the reaction of this compound with a Grignard reagent like methylmagnesium bromide would yield (4-Iodophenyl)(4-methoxyphenyl)(methyl)methanol.

Another pivotal nucleophilic addition is the Wittig reaction, which converts ketones into alkenes. youtube.combeilstein-journals.orgnih.govnih.govorganic-chemistry.org This reaction involves a phosphorus ylide, which attacks the carbonyl carbon to form a betaine (B1666868) intermediate that subsequently collapses to an alkene and a phosphine (B1218219) oxide. nih.gov The use of different ylides allows for the synthesis of a wide variety of substituted alkenes. For example, reacting this compound with methylenetriphenylphosphorane (B3051586) would produce 1-(4-Iodophenyl)-1-(4-methoxyphenyl)ethene.

Table 1: Examples of Nucleophilic Addition Reactions on Diaryl Ketones

| Nucleophile/Reagent | Product Type | General Reaction Conditions |

| Grignard Reagent (R-MgX) | Tertiary Alcohol | Anhydrous ether or THF, followed by aqueous acid workup |

| Phosphorus Ylide (Ph₃P=CR₂) | Alkene | Anhydrous solvent such as THF or ether |

Reduction Methodologies

The carbonyl group of this compound can be readily reduced to either a secondary alcohol or a methylene (B1212753) group, depending on the reducing agent and reaction conditions employed.

Reduction to Alcohol: The most common transformation is the reduction of the ketone to a secondary alcohol, (4-Iodophenyl)(4-methoxyphenyl)methanol. This can be achieved using various hydride reagents. Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reducing agent often used for this purpose, typically in an alcoholic solvent like methanol (B129727) or ethanol. nih.govresearchgate.net The reaction is generally fast and proceeds with high yield at room temperature. nih.gov

Catalytic hydrogenation is another effective method. Using catalysts such as Raney nickel, palladium on carbon (Pd/C), or platinum on carbon (Pt/C) under a hydrogen atmosphere, the carbonyl group is selectively reduced to a hydroxyl group. researchgate.netresearchgate.netresearchgate.net The choice of catalyst and solvent can influence the reaction's efficiency and selectivity. researchgate.net For instance, Raney nickel in 2-propanol has been shown to be effective for the hydrogenation of benzophenone (B1666685) to benzhydrol. researchgate.netresearchgate.net

Reduction to Methylene Group: Complete reduction of the carbonyl to a methylene group (a CH₂ group) can be accomplished under more forcing conditions. Classic methods include the Clemmensen reduction (using amalgamated zinc and hydrochloric acid) and the Wolff-Kishner reduction (using hydrazine (B178648) and a strong base at high temperatures). These reactions convert this compound into 1-iodo-4-(4-methoxybenzyl)benzene.

Table 2: Selected Reduction Methods for Benzophenone Derivatives

| Reagent/Catalyst | Product Type | Typical Conditions |

| Sodium Borohydride (NaBH₄) | Secondary Alcohol | Methanol or Ethanol, Room Temperature |

| Catalytic Hydrogenation (H₂, Raney Ni) | Secondary Alcohol | 2-Propanol, 323-343 K, 800-2200 kPa H₂ |

| Catalytic Hydrogenation (H₂, Pd/C) | Secondary Alcohol/Methylene | Solvent dependent, e.g., Isopropanol for Methylene |

Reactions Involving the Aryl Halide Group

The presence of an iodine atom on one of the phenyl rings makes this compound an excellent substrate for palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon bonds and are central to modern organic synthesis.

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura reaction is a versatile method for creating a new carbon-carbon bond by coupling an organoboron compound with an organic halide. nih.gov In the case of this compound, the aryl iodide can be coupled with a variety of aryl or vinyl boronic acids or their esters. This reaction is typically catalyzed by a palladium(0) complex in the presence of a base. youtube.comnih.gov The reaction tolerates a wide range of functional groups, making it highly valuable in the synthesis of complex molecules like biaryls. nih.govnih.gov The reactivity of the aryl halide in Suzuki couplings generally follows the order I > Br > Cl. nih.gov

Table 3: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Iodides

| Aryl Boronic Acid | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) |

| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene (B28343)/Water | 110 | 85 |

| 4-Methylphenylboronic acid | Pd(OH)₂ | K₃PO₄ | - | 65 | Good |

| Various arylboronic acids | Pd(0)/C | Na₂CO₃ | DME/Water | 25 | Excellent |

Sonogashira Cross-Coupling Reactions

The Sonogashira reaction facilitates the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. beilstein-journals.orgnih.govorganic-chemistry.org This reaction provides a direct route to arylalkynes. This compound can be effectively coupled with various terminal alkynes under Sonogashira conditions. The reaction is typically carried out in the presence of a base, such as an amine, which also often serves as the solvent. organic-chemistry.org Copper-free Sonogashira protocols have also been developed. nih.gov

Table 4: Examples of Sonogashira Coupling with Aryl Iodides

| Terminal Alkyne | Catalyst | Co-catalyst | Base | Solvent | Temperature | Yield (%) |

| Phenylacetylene | Pd(OAc)₂ | CuI | Dabco | - | Room Temp | Quantitative |

| Substituted Alkynes | Tri-palladium complex | - | - | DMF | 80 | Good |

| Phenylacetylene | PdCl₂(PPh₃)₂ | CuI | Triethylamine | - | Room Temp | High |

Heck Coupling Reactions

The Heck reaction, or Mizoroki-Heck reaction, involves the coupling of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. nih.govorganic-chemistry.org The aryl iodide of this compound can react with alkenes such as styrene (B11656) or acrylates to form a new carbon-carbon bond, typically with high trans selectivity. youtube.com A variety of palladium sources, ligands, and bases can be employed to optimize the reaction. youtube.comorganic-chemistry.org

Table 5: General Conditions for Heck Coupling of Aryl Iodides

| Alkene | Catalyst | Base | Solvent | Temperature (°C) |

| Styrene | Pd(OAc)₂ | NEt₃ | DMF | 100 |

| Methyl acrylate | PdCl₂(PPh₃)₂ | Pr₃N | Toluene | 90-110 |

| Styrene | PdCl₂ | KOAc | Methanol | 120 |

Buchwald-Hartwig Amination Reactions

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms carbon-nitrogen bonds by reacting an aryl halide with an amine in the presence of a base. wikipedia.org For this compound, the carbon-iodine bond is the reactive site for this transformation, allowing for the introduction of a wide variety of primary and secondary amines. This reaction is a powerful tool for synthesizing N-aryl compounds, which are prevalent in pharmaceuticals and materials science. wikipedia.orgnumberanalytics.com

The general catalytic cycle involves the oxidative addition of the aryl iodide to a Pd(0) complex, followed by coordination of the amine, deprotonation by the base to form a palladium-amido complex, and finally, reductive elimination to yield the desired N-arylated product and regenerate the Pd(0) catalyst. wikipedia.orglibretexts.org The choice of palladium precursor, ligand, base, and solvent is crucial for achieving high yields and broad substrate scope. nih.govacsgcipr.org While direct examples for this compound are not extensively documented in dedicated studies, its reactivity is comparable to other aryl iodides. The electron-withdrawing nature of the benzoyl group can influence the oxidative addition step. For aryl iodides, bidentate phosphine ligands like BINAP or DPPF have been shown to be effective. wikipedia.org

Table 1: Typical Conditions for Buchwald-Hartwig Amination of Aryl Iodides

| Parameter | Common Reagents/Conditions | Reference |

|---|---|---|

| Catalyst Precursor | Pd(OAc)2, Pd2(dba)3 | nih.gov |

| Ligand | X-Phos, BINAP, DPPF, BrettPhos | libretexts.orgnih.gov |

| Base | NaOt-Bu, KOt-Bu, Cs2CO3, K3PO4 | libretexts.orgnih.gov |

| Solvent | Toluene, Dioxane, THF | libretexts.orgnih.gov |

| Temperature | Room Temperature to >100 °C (often enhanced by microwave irradiation) | numberanalytics.comnih.gov |

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) provides an alternative pathway to C-N and C-O bond formation, typically when the aromatic ring is "activated" by potent electron-withdrawing groups positioned ortho or para to a suitable leaving group. masterorganicchemistry.comlibretexts.org In this compound, the benzoyl group acts as a moderate electron-withdrawing group, activating the iodinated ring for attack by nucleophiles. The reaction proceeds via an addition-elimination mechanism, involving the formation of a resonance-stabilized negative intermediate known as a Meisenheimer complex. libretexts.orgdalalinstitute.com

The reaction is typically performed with strong nucleophiles such as amines, alkoxides, or thiolates, often in polar aprotic solvents like DMSO or DMF. fishersci.co.uk While iodine is a viable leaving group, other halogens like fluorine are often more reactive in SNAr contexts because the rate-determining step is typically the nucleophilic attack, not the cleavage of the carbon-halogen bond. masterorganicchemistry.com SNAr reactions can be complementary to palladium-catalyzed methods and are often favored when metal catalysis is undesirable or inefficient. acsgcipr.org The conditions are generally harsher than those for Buchwald-Hartwig aminations, often requiring elevated temperatures. d-nb.info

Table 2: General Protocol for SNAr Reactions

| Parameter | Common Reagents/Conditions | Reference |

|---|---|---|

| Nucleophile | Primary/Secondary Amines, Alcohols, Thiols | fishersci.co.uk |

| Base | K2CO3, NaH, Tertiary Amines | fishersci.co.ukd-nb.info |

| Solvent | DMSO, DMF, NMP, Ethanol | fishersci.co.uk |

| Temperature | Room Temperature to Reflux (e.g., 80-130 °C) | fishersci.co.ukd-nb.info |

Transformations of the Methoxy (B1213986) Group

Demethylation Reactions

The methoxy group on the second phenyl ring of this compound can be cleaved to yield the corresponding phenol, (4-hydroxyphenyl)(4-iodophenyl)methanone. This transformation is crucial as it unmasks a hydroxyl group that can be used for further derivatization, for example, in the synthesis of biologically active compounds. Several reagents are commonly employed for the O-demethylation of aryl methyl ethers. chem-station.comcommonorganicchemistry.com

Boron tribromide (BBr₃) is a highly effective and widely used reagent for this purpose, typically used in dichloromethane (B109758) at low temperatures. chem-station.comcommonorganicchemistry.comresearchgate.net Strong protic acids, particularly 47% hydrobromic acid (HBr), can also achieve demethylation, though often at elevated temperatures. chem-station.comlibretexts.org Another classic method involves heating the ether with pyridine (B92270) hydrochloride at high temperatures (around 200 °C), often under solvent-free conditions which can be accelerated by microwave irradiation. rsc.orgsemanticscholar.orgresearchgate.net

Table 3: Comparison of Reagents for O-Demethylation of Aryl Methyl Ethers

| Reagent | Typical Conditions | Advantages | Disadvantages | Reference |

|---|---|---|---|---|

| Boron Tribromide (BBr3) | DCM, -78 °C to RT | High efficiency, mild conditions | Reacts violently with water, expensive | chem-station.comcommonorganicchemistry.com |

| Hydrobromic Acid (HBr) | 47% aqueous solution, heat (~130 °C) | Inexpensive | Harsh conditions, low functional group tolerance | chem-station.comcommonorganicchemistry.com |

| Pyridine Hydrochloride | Neat (solvent-free), heat (~200 °C) or microwave | Low cost, simple workup | Very high temperatures required | rsc.orgsemanticscholar.org |

| Thiolates (e.g., EtSNa) | DMF, heat | Good for certain substrates | Requires strong nucleophile, elevated temperature | commonorganicchemistry.com |

Functionalization at the Methoxy Group

Direct functionalization of the methyl group within the methoxy ether of this compound, without cleavage of the C-O ether bond, is a significant synthetic challenge and is not well-documented in the literature for this class of compounds. The C(sp³)-H bonds of the methyl group are generally unreactive. Such a transformation would likely require advanced synthetic methods, possibly involving radical chemistry or directed C-H activation, which are beyond the scope of classical transformations. The predominant and more synthetically practical approach remains the demethylation to the corresponding phenol, which can then be easily functionalized at the oxygen atom.

Derivatization Strategies for Advanced Molecular Architectures

This compound is a valuable building block for constructing more complex molecules due to its distinct reactive sites. The C-I bond is the primary handle for elaboration via palladium-catalyzed cross-coupling reactions. For instance, Suzuki coupling with various arylboronic acids can be used to synthesize biaryl ketones, which are scaffolds for potential enzyme inhibitors. mdpi.comnih.gov

The ketone's carbonyl group can also be a site for derivatization. Condensation with primary amines or their equivalents leads to the formation of imines. 220.231.117 These imines retain the reactive halogen, allowing for subsequent coupling reactions to build even larger, more complex structures. mdpi.com

Furthermore, the methoxy group, following demethylation to a phenol, provides a nucleophilic site for ether or ester formation. This multi-stage derivatization strategy—coupling at the iodine, reaction at the carbonyl, and functionalization of the hydroxyl group (post-demethylation)—allows for the systematic construction of diverse and advanced molecular architectures from a single, readily accessible starting material. This approach has been used to generate libraries of compounds for screening in medicinal chemistry, for example, in the development of anthelmintic agents. nih.gov

Mechanistic Studies of Key Transformations

The mechanisms of the primary transformations involving this compound have been the subject of extensive general study.

Buchwald-Hartwig Amination: Mechanistic investigations have confirmed a catalytic cycle involving the oxidative addition of the aryl halide to Pd(0), amine coordination and deprotonation, and reductive elimination from the resulting arylpalladium amido complex. wikipedia.orgnih.gov The rate-determining step can vary depending on the specific substrates, ligands, and conditions. nih.gov For aryl iodides, the formation of unreactive palladium-iodide bridged dimers can sometimes inhibit the reaction, a problem that can be mitigated by the choice of ligand and solvent. libretexts.org

Nucleophilic Aromatic Substitution (SNAr): The classical SNAr mechanism proceeds in two steps via a discrete, anionic Meisenheimer intermediate. libretexts.orgdalalinstitute.com However, recent computational and kinetic studies have provided evidence that many SNAr reactions, previously assumed to be stepwise, may in fact proceed through a concerted mechanism. nih.govsemanticscholar.org The operative pathway (stepwise, concerted, or borderline) depends on the nature of the substrate, nucleophile, leaving group, and solvent. nih.gov DFT calculations are a key tool for investigating these pathways. nih.govsemanticscholar.org

Ether Demethylation: The mechanism of BBr₃-mediated ether cleavage is more complex than a simple Lewis acid-base adduct formation followed by Sₙ2 attack. Computational studies suggest a pathway involving charged intermediates, where one equivalent of BBr₃ may be capable of cleaving up to three equivalents of an aryl methyl ether through a series of catalytic cycles before hydrolysis. nih.gov For acid-catalyzed cleavage (e.g., with HBr), the mechanism involves protonation of the ether oxygen to form a good leaving group (methanol), followed by Sₙ2 attack of the bromide ion on the methyl group. libretexts.org

Advanced Spectroscopic and Structural Characterization

X-ray Crystallography for Molecular Structure Elucidation

Bond Lengths and Angles Analysis

The molecular geometry of benzophenones is well-documented. The central feature is the ketone group (C=O) bridging two phenyl rings. The bond lengths and angles are influenced by the substituents on the phenyl rings. For (4-Iodophenyl)(4-methoxyphenyl)methanone, the key structural parameters can be inferred from analogous structures.

The C=O double bond in benzophenone (B1666685) derivatives typically has a length of approximately 1.22 Å. The C-C bonds within the phenyl rings are expected to be in the range of 1.38-1.40 Å, characteristic of aromatic systems. The single bonds connecting the phenyl rings to the carbonyl carbon are generally around 1.49 Å. The C-I bond length is anticipated to be approximately 2.10 Å, and the C-O bond of the methoxy (B1213986) group is expected to be around 1.36 Å for the aryl-O bond and 1.42 Å for the O-CH₃ bond.

Bond angles around the central carbonyl carbon are expected to deviate slightly from the ideal 120° of an sp² hybridized carbon due to steric hindrance between the two bulky phenyl rings. The C-C(O)-C angle is typically in the range of 117-122°. The angles within the phenyl rings will be close to 120°, with minor distortions due to the substituents.

Table 1: Typical Bond Lengths and Angles in Substituted Benzophenones

| Bond/Angle | Typical Value Range |

| C=O Bond Length | 1.21 - 1.23 Å |

| C-C (Aromatic) | 1.38 - 1.40 Å |

| C-C(O) | 1.48 - 1.50 Å |

| C-I | 2.09 - 2.12 Å |

| C-O (Aryl) | 1.35 - 1.37 Å |

| C-O (Methyl) | 1.41 - 1.43 Å |

| C-C(O)-C Angle | 117 - 122° |

| C-C-C (Aromatic) | 118 - 121° |

Data are derived from crystallographic studies of similar benzophenone derivatives.

Conformation and Torsion Angle Analysis

A defining feature of benzophenones is the non-coplanar arrangement of the two phenyl rings. Due to steric repulsion, the rings are twisted out of the plane of the central carbonyl group. This twist is described by the torsion angles (dihedral angles) between the plane of each phenyl ring and the plane of the C-C(O)-C group. In most crystal structures of substituted benzophenones, the two phenyl rings are twisted to different extents. nih.govresearchgate.netrsc.org

For instance, in the structure of (3,4-Dimethoxyphenyl)(4-fluorophenyl)methanone, the dihedral angle between the two benzene (B151609) rings is 52.78(8)°. nih.gov Similarly, in (4-Hydroxy-3,5-dimethylphenyl)(phenyl)methanone, this angle is 61.27(8)°. rsc.org It is therefore highly probable that the 4-iodophenyl and 4-methoxyphenyl (B3050149) rings in the title compound adopt a similarly twisted conformation. The specific torsion angles would be C(ipso-iodo)-C(carbonyl)-C(ipso-methoxy)-C(ortho-methoxy) and C(ortho-iodo)-C(ipso-iodo)-C(carbonyl)-O.

Intermolecular Interactions and Crystal Packing

The way molecules of this compound arrange themselves in a crystal is dictated by a variety of intermolecular forces. The iodine atom is a significant contributor to these interactions. It can participate in halogen bonding, where the electropositive region on the iodine atom (the σ-hole) interacts with a nucleophilic atom, such as the carbonyl oxygen of a neighboring molecule. nih.gov

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the structure of this compound in solution. While one-dimensional ¹H and ¹³C NMR provide initial information, advanced 2D NMR techniques are essential for unambiguous assignment of all proton and carbon signals.

2D NMR Techniques (COSY, HSQC, HMBC) for Full Assignment

A complete assignment of the ¹H and ¹³C NMR spectra of this compound can be achieved using a combination of 2D NMR experiments.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling correlations. jlu.edu.cn For the title compound, COSY would show correlations between the adjacent aromatic protons on both rings. The 4-iodophenyl ring protons would appear as an AA'BB' system, as would the protons on the 4-methoxyphenyl ring. The COSY spectrum would show a cross-peak between the protons ortho to the iodine and those meta to it, and similarly for the methoxy-substituted ring.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates directly bonded proton and carbon atoms (¹H-¹³C one-bond correlations). jlu.edu.cnresearchgate.net This allows for the direct assignment of the carbon atom attached to each proton. For example, the proton signals of the methoxy group (~3.8 ppm) would correlate with the methoxy carbon signal (~55 ppm). Each aromatic C-H group would also show a distinct correlation.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds (and sometimes four in conjugated systems). researchgate.net HMBC is crucial for identifying the connectivity of quaternary carbons (carbons with no attached protons), such as the carbonyl carbon and the two ipso-carbons (the carbon atoms bonded to the iodine and the methoxy group). For example, the protons on the 4-methoxyphenyl ring would show a correlation to the carbonyl carbon (~195 ppm), confirming the connection of this ring to the ketone. Similarly, the protons on the 4-iodophenyl ring would also show a three-bond correlation to the carbonyl carbon.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts and Key HMBC Correlations

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations (from ¹H) |

| Carbonyl C | - | ~194.5 | - |

| 4-methoxyphenyl C1 (ipso) | - | ~130.0 | H2'/H6', H3'/H5' |

| 4-methoxyphenyl C2'/C6' | ~7.8 | ~132.5 | Carbonyl C, C4', C1' |

| 4-methoxyphenyl C3'/C5' | ~6.9 | ~113.8 | C1', C5'/C3' |

| 4-methoxyphenyl C4' (C-O) | - | ~163.5 | H3'/H5', Methoxy H |

| Methoxy (-OCH₃) | ~3.9 | ~55.5 | C4' |

| 4-iodophenyl C1'' (ipso) | - | ~136.5 | H2''/H6'', H3''/H5'' |

| 4-iodophenyl C2''/C6'' | ~7.6 | ~131.5 | Carbonyl C, C4'' |

| 4-iodophenyl C3''/H5'' | ~7.8 | ~137.8 | C1'', C5''/C3'' |

| 4-iodophenyl C4'' (C-I) | - | ~98.0 | H3''/H5'' |

Predicted shifts are based on data from analogous compounds such as (4-iodophenyl)(morpholino)methanone and (4-methoxyphenyl)phenyl-methanone. rsc.orgsynthinkchemicals.com

Solid-State NMR Applications

Solid-State NMR (ssNMR) is a technique that can provide structural information on solid materials, including crystalline and amorphous powders. For this compound, ssNMR could be used to study the structure in the solid phase, providing complementary data to X-ray crystallography.

Specifically, ¹³C Cross-Polarization Magic Angle Spinning (CP/MAS) ssNMR could be used to obtain a high-resolution carbon spectrum of the solid compound. The chemical shifts observed in the solid state can differ from those in solution due to crystal packing effects. These differences can provide insights into intermolecular interactions. Furthermore, ssNMR can be used to determine the number of crystallographically inequivalent molecules in the unit cell, as each inequivalent molecule would give rise to a distinct set of NMR signals. Advanced ssNMR techniques could also be used to measure internuclear distances and probe the dynamics of the phenyl rings in the solid state.

High-Resolution Mass Spectrometry for Fragmentation Analysis

High-resolution mass spectrometry (HRMS) is a powerful analytical technique used to determine the precise mass and elemental composition of a molecule and its fragments. researchgate.net This level of precision allows for the confident identification of compounds and the elucidation of their fragmentation patterns upon ionization. researchgate.net For this compound, HRMS provides critical data for confirming its molecular formula and understanding its stability and decomposition pathways under mass spectrometric conditions.

When subjected to mass spectrometry, organic iodine compounds can be selectively identified through methods that induce in-source fragmentation, leading to the detection of the characteristic iodide ion (I⁻) at m/z 127 in negative ion mode. nih.govnih.govresearchgate.net In positive ion mode, the fragmentation of benzophenone and its derivatives is well-documented and typically involves cleavage adjacent to the carbonyl group. nih.govresearchgate.net The weakest bond in iodinated aromatic compounds is often the C-I bond, leading to its cleavage. docbrown.infodocbrown.info

The expected fragmentation of this compound would likely proceed through several key pathways. Alpha-cleavage on either side of the carbonyl group is a common fragmentation route for ketones. This would result in the formation of the 4-iodobenzoyl cation and the 4-methoxybenzoyl cation, along with their corresponding radical fragments. The stability of these resulting cations often dictates the relative abundance of the observed fragment ions.

A plausible fragmentation pattern for this compound is detailed in the interactive table below. The molecular ion [M]⁺• would be observed at a specific m/z value corresponding to its exact mass. Subsequent fragmentation would lead to the ions listed, with their precise masses being key identifiers in an HRMS spectrum.

Interactive Data Table: Predicted High-Resolution Mass Spectrometry Fragmentation of this compound

| Fragment Ion | Proposed Structure | Predicted m/z | Fragmentation Pathway |

| [C₁₄H₁₁IO₂]⁺• | Molecular Ion | 337.9804 | Ionization of the parent molecule |

| [C₇H₄IO]⁺ | 4-Iodobenzoyl cation | 230.9303 | α-cleavage, loss of 4-methoxyphenyl radical |

| [C₈H₇O₂]⁺ | 4-Methoxybenzoyl cation | 135.0446 | α-cleavage, loss of 4-iodophenyl radical. nih.gov |

| [C₆H₄I]⁺ | 4-Iodophenyl cation | 202.9354 | Loss of CO from the 4-iodobenzoyl cation |

| [C₇H₇O]⁺ | 4-Methoxyphenyl cation | 107.0497 | Loss of CO from the 4-methoxybenzoyl cation |

| [I]⁺ | Iodine cation | 126.9045 | Cleavage of the C-I bond. docbrown.infodocbrown.info |

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a crucial tool for identifying the functional groups present within a molecule. nih.gov These methods probe the vibrational modes of molecular bonds, providing a unique "fingerprint" of the compound. nih.gov For this compound, IR and Raman spectroscopy allow for the characterization of its key structural features, including the carbonyl group, the carbon-iodine bond, the ether linkage, and the substituted aromatic rings.

The analysis of related benzophenone structures provides a solid foundation for assigning the vibrational modes of the target molecule. scispace.com Theoretical studies on similar compounds, such as 2-Hydroxy-4-Methoxybenzophenone, have utilized computational methods to reassign fundamental vibrational modes with high accuracy. nih.gov

The key vibrational frequencies for this compound can be predicted based on the analysis of its constituent functional groups and comparison with similar molecules like 4-methoxybenzophenone. chemicalbook.comnih.govnist.govnist.gov

Carbonyl (C=O) Stretching: This is one of the most characteristic and intense absorptions in the IR spectrum of ketones. For benzophenones, this stretching vibration typically appears in the region of 1630-1670 cm⁻¹. scispace.com The conjugation with two aromatic rings slightly lowers this frequency compared to aliphatic ketones.

Aromatic C-H Stretching: These vibrations are expected in the 3000-3100 cm⁻¹ region. scispace.com

Asymmetric C-O-C Stretching (Ether): The aryl-alkyl ether linkage in the 4-methoxyphenyl group will give rise to a strong asymmetric stretching band, typically observed around 1250 cm⁻¹.

Symmetric C-O-C Stretching (Ether): A weaker symmetric stretch is expected at a lower frequency, generally around 1030-1050 cm⁻¹.

Carbon-Iodine (C-I) Stretching: The C-I bond is weaker and involves a heavier atom, resulting in a stretching vibration at lower wavenumbers, typically in the range of 500-600 cm⁻¹.

Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon bonds within the aromatic rings are expected in the 1400-1600 cm⁻¹ region.

Out-of-Plane C-H Bending: The substitution pattern on the benzene rings influences the position of the strong out-of-plane C-H bending vibrations, which are useful for confirming the 1,4-disubstitution pattern.

An interactive data table summarizing the expected characteristic IR and Raman active vibrational modes for this compound is presented below.

Interactive Data Table: Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) (IR) | Expected Wavenumber (cm⁻¹) (Raman) | Intensity |

| C-H Stretching | Aromatic C-H | 3100-3000 | 3100-3000 | Medium-Weak |

| C=O Stretching | Ketone | 1660-1640 | 1660-1640 | Strong |

| C=C Stretching | Aromatic Ring | 1600-1450 | 1600-1450 | Medium-Strong |

| C-O-C Asymmetric Stretching | Aryl-Alkyl Ether | 1270-1230 | 1270-1230 | Strong |

| C-O-C Symmetric Stretching | Aryl-Alkyl Ether | 1050-1020 | 1050-1020 | Medium |

| C-H Out-of-Plane Bending | 1,4-disubstituted ring | 850-810 | 850-810 | Strong |

| C-I Stretching | Aryl-Iodide | 600-500 | 600-500 | Medium-Strong |

Computational and Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of molecular properties by modeling the electron density.

The three-dimensional arrangement of atoms in (4-Iodophenyl)(4-methoxyphenyl)methanone is crucial for its properties and interactions. Geometry optimization using DFT methods seeks to find the most stable arrangement of atoms, corresponding to the minimum energy structure. For benzophenone (B1666685) derivatives, a key structural feature is the dihedral angle between the two phenyl rings. In the related compound, (4-chlorophenyl)(4-hydroxyphenyl)methanone, the dihedral angle between the benzene (B151609) rings is 58.84 (12)°. researchgate.net Similarly, for (4-methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone, the molecule is twisted with a dihedral angle of 59.13 (7)° between the two benzene rings. researchgate.net It is expected that this compound also adopts a non-planar conformation to minimize steric hindrance between the two aromatic rings.

Conformational analysis explores the different spatial arrangements of a molecule and their relative energies. For molecules with rotatable bonds, such as the bond connecting the carbonyl group to the phenyl rings in this compound, multiple conformers may exist. Computational studies on related N-(4'-methoxyphenyl)-3-bromothiobenzamide have identified multiple conformational polymorphs, with the most stable crystalline phase being attributed to a more planar structure that allows for more effective intermolecular packing. nih.gov While the isolated molecule of this compound likely prefers a twisted conformation, intermolecular interactions in the solid state could favor a more planar arrangement. Studies on 4-iodophenyl hydroxyproline (B1673980) have also highlighted the influence of the iodophenyl group on conformational preferences, suggesting its utility in molecular design. nih.gov

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic transitions. wikipedia.org It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). wikipedia.orglibretexts.org The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor. libretexts.orgacadpubl.eu The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's chemical reactivity and kinetic stability. acadpubl.eu

For this compound, the HOMO is expected to be localized primarily on the electron-rich 4-methoxyphenyl (B3050149) ring, which can donate electron density. Conversely, the LUMO is likely to be distributed over the carbonyl group and the 4-iodophenyl ring, which are more electron-withdrawing. The charge transfer within the molecule, facilitated by the HOMO-LUMO interactions, is a key aspect of its electronic behavior. acadpubl.eu DFT calculations can provide a detailed picture of the HOMO and LUMO distributions and their corresponding energy levels. In a study of related compounds, the HOMO of one molecule was spread over the 3-methoxy-2-hydroxyphenyl group, while the LUMO was distributed over the octahydroquinazolinone group. researchgate.net

The HOMO-LUMO energy gap provides insight into the molecule's electronic properties. A smaller energy gap generally corresponds to higher reactivity. researchgate.net For instance, in a study of two related molecules, the energy gaps were found to be -3.358 eV and -2.1828 eV. researchgate.net

Table 1: Frontier Molecular Orbital (FMO) Data

| Parameter | Description |

|---|---|

| HOMO | Highest Occupied Molecular Orbital |

| LUMO | Lowest Unoccupied Molecular Orbital |

This table presents the key parameters of Frontier Molecular Orbital (FMO) theory, which are essential for understanding the electronic properties and reactivity of a molecule.

DFT calculations can be used to predict spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra, which are valuable for structural elucidation. nih.govchemrxiv.org

NMR Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a powerful tool for confirming molecular structures. nih.gov DFT methods, such as the Gauge-Including Atomic Orbital (GIAO) method, can calculate the isotropic shielding constants of nuclei, which are then converted to chemical shifts. nih.govbris.ac.uk The accuracy of these predictions has been shown to be comparable to experimental values, with reported mean absolute errors of less than 0.2 ppm for ¹H and less than 2 ppm for ¹³C shifts in some cases. bris.ac.uknrel.gov The choice of DFT functional and basis set can influence the accuracy of the predicted chemical shifts. nih.gov

Molecular Dynamics Simulations for Conformational Flexibility

Molecular Dynamics (MD) simulations provide a way to study the time-dependent behavior of molecules, including their conformational flexibility and interactions with their environment. mdpi.commdpi.com By solving Newton's equations of motion for a system of atoms, MD simulations can track the trajectory of each atom over time, providing a dynamic picture of the molecule. mdpi.com

For a flexible molecule like this compound, MD simulations can explore the different conformations that the molecule can adopt in solution or in a biological environment. semanticscholar.orgnih.gov These simulations can reveal the preferred dihedral angles between the phenyl rings and the carbonyl group, as well as the fluctuations around these equilibrium values. MD simulations have been used to study the stability of enzyme-inhibitor complexes and to understand how the conformational changes of a molecule can affect its interactions with a biological target. semanticscholar.orgfrontiersin.org

Reaction Mechanism Elucidation via Computational Methods

Computational methods can be employed to investigate the mechanisms of chemical reactions involving this compound. For instance, the synthesis of this compound can be studied to understand the transition states and intermediates involved in the reaction pathway. One common method for synthesizing benzophenones is through a Friedel-Crafts acylation reaction. The synthesis of the related compound (4-methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone was achieved by reacting 3,4,5-trimethoxybenzoic acid with thionyl chloride, followed by the addition of anisole (B1667542) in the presence of anhydrous aluminum chloride.

Furthermore, this compound can serve as a precursor in cross-coupling reactions, such as the Suzuki-Miyaura reaction. mdpi.comresearchgate.net In a study involving a similar iodo-substituted compound, the Suzuki-Miyaura reaction with 4-methoxyphenyl boronic acid proceeded efficiently. nih.gov Computational studies can model the catalytic cycle of such reactions, identifying the key steps and the role of the catalyst.

Quantitative Structure-Activity Relationship (QSAR) Studies (Applicable only if focusing on chemical reactivity/properties, not biological activity)

Quantitative Structure-Activity Relationship (QSAR) is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their properties. mdpi.comnih.gov While often used to predict biological activity, QSAR can also be applied to understand and predict chemical reactivity and physicochemical properties. nih.govuniversiteitleiden.nl

For a series of benzophenone derivatives including this compound, a QSAR model could be developed to correlate structural descriptors with a specific chemical property, such as the rate of a particular reaction or a spectroscopic characteristic. nih.govnih.gov The model is built by first calculating a set of molecular descriptors for each compound in the series. These descriptors can be categorized as 0D (e.g., molecular weight), 1D (e.g., fragment counts), 2D (e.g., topological indices), or 3D (e.g., steric and electrostatic fields). nih.gov

A statistical method, such as multiple linear regression, is then used to build a mathematical equation that relates the descriptors to the observed property. universiteitleiden.nl A robust QSAR model should have good statistical parameters, such as a high correlation coefficient (R²) and a low standard error of estimation. frontiersin.org Such a model can then be used to predict the property of new, unsynthesized compounds, thereby guiding the design of molecules with desired chemical characteristics. nih.govresearchgate.net

Table 2: List of Compound Names

| Compound Name |

|---|

| This compound |

| (4-chlorophenyl)(4-hydroxyphenyl)methanone |

| (4-methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone |

| N-(4'-methoxyphenyl)-3-bromothiobenzamide |

| 4-iodophenyl hydroxyproline |

| (4-methoxyphenyl)phenyl-methanone |

| 3,4,5-trimethoxybenzoic acid |

| thionyl chloride |

| anisole |

| aluminum chloride |

Applications of 4 Iodophenyl 4 Methoxyphenyl Methanone in Materials Science and Organic Synthesis

Role as a Building Block in Complex Organic Synthesis

The presence of both a ketone carbonyl group and an aryl iodide within the same molecule makes (4-Iodophenyl)(4-methoxyphenyl)methanone a bifunctional scaffold. The aryl iodide is particularly useful as it provides a reactive site for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. wikipedia.orgwikipedia.orgwikipedia.org

Chalcones, or 1,3-diaryl-2-propen-1-ones, are a significant class of compounds known for their broad spectrum of biological activities and as precursors to flavonoids. nih.govjetir.org They are typically synthesized via the Claisen-Schmidt condensation, which involves the reaction of an aldehyde with a ketone that possesses an α-hydrogen. wikipedia.orgresearchgate.net

This compound, as a benzophenone (B1666685) derivative, lacks α-hydrogens and therefore cannot act as the nucleophilic ketone component in a traditional Claisen-Schmidt condensation. wikipedia.org However, its structural framework is a key feature in many chalcone-like molecules and other α,β-unsaturated ketones. The synthesis of such structures would involve alternative synthetic strategies. For instance, the iodo-group can be functionalized through cross-coupling reactions to introduce a vinyl or other reactive group, which can then be elaborated into a chalcone-type system. While not a direct precursor via the standard condensation pathway, its core structure is integral to advanced chalcone (B49325) derivatives. Chalcones are typically synthesized by the base-catalyzed condensation of an appropriate acetophenone (B1666503) with a substituted benzaldehyde. jetir.orgijres.org

Table 1: General Claisen-Schmidt Reaction for Chalcone Synthesis This table illustrates the general reaction, not one involving the title compound directly as a ketone precursor.

| Ketone (with α-hydrogen) | Aldehyde (no α-hydrogen) | Base Catalyst | Product (Chalcone) |

|---|---|---|---|

| Acetophenone | Benzaldehyde | NaOH or KOH | 1,3-Diphenylpropenone |

| 4-Methoxyacetophenone | 4-Fluorobenzaldehyde | KOH | 3-(4-fluorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one nih.gov |

| 4-Hydroxyacetophenone | Anisaldehyde | NaOH | (E)-1-(4-hydroxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one researchgate.net |

Chalcones are well-established intermediates for the synthesis of various heterocyclic compounds, particularly nitrogen-containing rings like pyrimidines. ijper.org Pyrimidine (B1678525) derivatives exhibit a wide range of pharmacological properties. nih.govresearchgate.net A common synthetic route involves the condensation of a chalcone with a reagent such as guanidine (B92328), urea, or thiourea. ijper.org

By utilizing a chalcone derived from the this compound scaffold, one can access a variety of substituted pyrimidines. The general procedure involves refluxing the chalcone intermediate with guanidine hydrochloride in an alcoholic solvent in the presence of a base like potassium hydroxide. This cyclization reaction builds the six-membered pyrimidine ring.

Table 2: Synthesis of Pyrimidines from Chalcones This table outlines the general synthetic pathway.

| Chalcone Precursor | Reagent | Conditions | Heterocyclic Product |

|---|---|---|---|

| 1,3-Diaryl-2-propen-1-one | Guanidine HCl | KOH, Ethanol, Reflux | 2-Amino-4,6-diarylpyrimidine |

| 1,3-Diaryl-2-propen-1-one | Urea | KOH, Ethanol, Reflux ijres.orgijper.org | 4,6-Diarylpyrimidin-2(1H)-one |

| 1,3-Diaryl-2-propen-1-one | Thiourea | KOH, Ethanol, Reflux | 4,6-Diarylpyrimidine-2(1H)-thione |

This strategy allows the core structure of this compound to be incorporated into more complex, biologically relevant heterocyclic systems. researchgate.net

The aryl iodide functionality of this compound is a powerful tool for constructing larger polyaromatic systems through palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for creating C-C bonds. wikipedia.orgwikipedia.orgwikipedia.org

Suzuki-Miyaura Coupling: This reaction couples the aryl iodide with an organoboron species, typically an arylboronic acid, in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org This is a highly versatile method for creating biaryl linkages, effectively extending the aromatic system.

Heck-Mizoroki Coupling: This reaction involves the coupling of the aryl iodide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org This method can be used to attach vinyl-aromatic side chains, which can be further cyclized or used to build larger conjugated systems. nih.govbeilstein-journals.org

Sonogashira Coupling: This reaction couples the aryl iodide with a terminal alkyne, using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.orgnih.gov The resulting arylalkyne is a linear, rigid structure that is a key component in many functional organic materials and complex natural products. libretexts.org

Table 3: Cross-Coupling Reactions for Extending Aromatic Systems

| Reaction Name | Coupling Partner | Catalyst System | Product Type |

|---|---|---|---|

| Suzuki-Miyaura wikipedia.org | Arylboronic Acid | Pd(0) complex, Base | Biaryl |

| Heck-Mizoroki wikipedia.org | Alkene | Pd(0) complex, Base | Aryl-substituted alkene |

| Sonogashira wikipedia.org | Terminal Alkyne | Pd(0) complex, Cu(I) salt, Amine base | Arylalkyne |

These reactions allow for the precise and efficient construction of complex polyaromatic architectures starting from the this compound building block.

Application in Materials Chemistry

The rigid, photoactive benzophenone core makes this compound an attractive candidate for the development of new functional materials.

Benzophenone derivatives are known to be used as core structures in liquid crystalline materials due to their inherent rigidity and ability to promote anisotropic molecular arrangements. While specific examples using this compound are not prevalent, its structure fits the general design principles for calamitic (rod-shaped) liquid crystals. Such molecules typically consist of a rigid core (the benzophenone unit), flexible terminal chains (like the methoxy (B1213986) group), and linking groups. The iodo- group offers a prime site for modification, for example, by Sonogashira coupling to attach a long, linear alkyne-containing group, further enhancing the molecular anisotropy required for liquid crystal phase formation. nih.gov

The structure of this compound lends itself to the synthesis of advanced polymers in two primary ways.

First, it can be functionalized to act as a monomer for high-performance polymers like Poly(aryl ether ketone)s (PAEKs). PAEKs are a class of thermoplastics known for their exceptional thermal stability and mechanical strength. researchgate.net Their synthesis often involves the nucleophilic substitution reaction between an activated dihalo-monomer and a bisphenolate monomer. google.com By converting the methoxy group of the title compound to a hydroxyl group and introducing a second halogen, a monomer suitable for PAEK synthesis could be created. Alternatively, nickel-catalyzed polymerizations of dichlorobenzophenones have been shown to produce poly(benzophenone)s. dtic.mil This suggests that a di-iodinated derivative of this compound could undergo similar coupling polymerizations.

Second, the benzophenone moiety itself is a well-known photoinitiator. wikipedia.org Upon exposure to UV light, the benzophenone carbonyl group can enter an excited triplet state and abstract a hydrogen atom from a nearby polymer chain, creating a radical that initiates cross-linking. wikipedia.org Polymers containing benzophenone units in their backbone or as pendant groups can thus be formulated into photo-curable materials. rsc.orgresearchgate.net this compound could be incorporated into polymer chains, for instance by first converting the iodo-group to a polymerizable group like a vinyl or acrylate, to create photosensitive polymers for coatings, inks, and hydrogels. rsc.org

Use in Photoactive Materials

While direct studies on the application of this compound in photoactive materials are not extensively documented, the inherent properties of its benzophenone core suggest significant potential. Benzophenone and its derivatives are well-known for their use as photoinitiators in the curing of polymers. researchgate.netrdd.edu.iq The benzophenone framework is recognized for its ability to absorb UV radiation and subsequently initiate polymerization reactions, a critical process in the manufacturing of coatings, adhesives, and inks. researchgate.netrdd.edu.iq

The presence of the iodo-substituent on one of the phenyl rings could further modulate the photoactivity of the molecule. The heavy iodine atom can enhance intersystem crossing from the singlet excited state to the triplet state, a key step in the mechanism of many photoinitiators. This "heavy atom effect" could potentially lead to more efficient photoinitiation compared to non-iodinated benzophenones.

Furthermore, benzophenone derivatives are being explored as building blocks for organic light-emitting diodes (OLEDs). mdpi.com The twisted geometry of the benzophenone core can reduce intermolecular interactions, which is beneficial for the performance of emissive layers in OLEDs. mdpi.com The specific electronic properties imparted by the iodo and methoxy groups in this compound could be harnessed to develop novel materials for optoelectronic devices. Research in this area would involve the synthesis and characterization of polymers and other materials incorporating this compound to evaluate their photoresponsive behavior.

Role in Catalysis

The structure of this compound allows it to play a dual role in catalysis: as a precursor to ligands for metal catalysts and as a substrate in catalytic reactions.

As a Ligand Precursor for Metal Catalysts

The this compound molecule possesses potential coordination sites for metal ions, primarily through the oxygen atom of the carbonyl group. While direct synthesis of metal complexes with this specific compound as a ligand is not widely reported, the general ability of benzophenone derivatives to form metal complexes is known. nih.govsciencepublishinggroup.com The synthesis of such complexes would typically involve the reaction of the methanone (B1245722) with a suitable metal salt. nih.govnih.gov

The resulting metal complexes could exhibit catalytic activity in a variety of organic transformations. The electronic and steric properties of the ligand, influenced by the iodo and methoxy substituents, would play a crucial role in determining the catalytic efficiency and selectivity of the metal center. For instance, the synthesis of metal complexes with ligands derived from similar structures, such as those based on tyrosine and 4-methoxy benzoyl chloride, has been reported to yield complexes with interesting properties. rdd.edu.iq

Substrate in Catalytic Reactions

The presence of an aryl iodide bond makes this compound a prime substrate for a variety of palladium-catalyzed cross-coupling reactions. researchgate.netnih.gov These reactions are fundamental in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

Specifically, the iodo-phenyl group can readily participate in well-established reactions such as:

Suzuki-Miyaura Coupling: Reaction with an organoboron compound to form a biaryl structure.

Heck Coupling: Reaction with an alkene to form a substituted alkene.

Sonogashira Coupling: Reaction with a terminal alkyne to form an aryl alkyne.

Buchwald-Hartwig Amination: Reaction with an amine to form an arylamine.

These transformations would allow for the facile modification of the this compound scaffold, leading to the synthesis of more complex molecules with potential applications in medicinal chemistry and materials science. nih.govmdpi.com For example, the coupling of aryl halides with organostannanes (Stille coupling) is another powerful tool that could utilize this compound as a starting material. nih.gov The reactivity of the aryl iodide makes it a versatile handle for introducing a wide range of functional groups.

Photophysical Properties and Photoreactions

The photophysical properties of this compound are largely dictated by the benzophenone chromophore. Benzophenone is known for its strong absorption in the UV region and its efficient intersystem crossing to the triplet state. mdpi.com This property is central to its use as a photosensitizer. mdpi.com

Upon absorption of UV light, the molecule is promoted to an excited singlet state (S1), which then rapidly undergoes intersystem crossing to the triplet state (T1). The long lifetime of the triplet state allows it to participate in various photoreactions, such as energy transfer to other molecules or hydrogen abstraction.

The substituents on the phenyl rings can influence these photophysical properties. The electron-donating methoxy group (-OCH3) and the electron-withdrawing, heavy iodine atom (-I) can affect the energy levels of the singlet and triplet states, as well as the rates of intersystem crossing and other photophysical processes. A comprehensive study of the photophysical properties of this compound would involve determining its absorption and emission spectra, quantum yields of fluorescence and phosphorescence, and triplet state lifetime. Such data is crucial for understanding its potential in photochemical applications. researchgate.netnih.gov

Below is a table summarizing key photophysical parameters for the parent compound, benzophenone, which serves as a reference for the expected properties of its derivatives.

| Property | Value (for Benzophenone) | Reference |

| Absorption Maximum (λmax) | ~252 nm (in hexane) | mdpi.com |

| Molar Absorptivity (ε) | ~18,600 L mol⁻¹ cm⁻¹ | mdpi.com |

| Intersystem Crossing Quantum Yield (ΦISC) | ~1 | mdpi.com |

| Triplet Energy (ET) | ~69 kcal/mol | mdpi.com |

Table 1: Photophysical Properties of Benzophenone

Advanced Analytical Techniques for Research Investigation

Chromatographic Methods for Purity and Reaction Monitoring

Chromatography is the cornerstone of chemical analysis for verifying the purity of (4-Iodophenyl)(4-methoxyphenyl)methanone and for monitoring the progress of its synthesis. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the principal techniques employed for these purposes.

HPLC is a powerful technique for separating, identifying, and quantifying components in a mixture. For a compound like this compound, reverse-phase HPLC (RP-HPLC) is the most common and effective method. In this setup, the stationary phase is nonpolar (e.g., C18-bonded silica), and the mobile phase is a polar solvent mixture.

Research Findings: The purity of the final product and the progress of the reaction can be monitored by analyzing aliquots of the reaction mixture. A typical HPLC analysis would show a prominent peak corresponding to this compound, with its retention time being characteristic under specific chromatographic conditions. The presence of impurities, such as unreacted starting materials (e.g., anisole (B1667542), 4-iodobenzoyl chloride) or by-products, would be indicated by separate peaks. The area under each peak is proportional to the concentration of the corresponding compound, allowing for quantitative assessment of purity.

For related substituted benzophenones, successful separations are routinely achieved using a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water, often with a small percentage of an acid like trifluoroacetic acid or phosphoric acid to ensure sharp peaks. sielc.comresearchgate.net The method's parameters, such as the exact mobile phase composition and flow rate, would be optimized to achieve the best separation between the product and any potential impurities.

Table 1: Representative HPLC Parameters for Analysis of Substituted Benzophenones

| Parameter | Typical Condition | Purpose |

| Column | Reverse-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Separation based on hydrophobicity. |

| Mobile Phase | Gradient or isocratic mixture of Acetonitrile and Water (e.g., 70:30 v/v) with 0.1% Trifluoroacetic Acid (TFA) | Elution of the compound from the column. TFA improves peak shape. |

| Flow Rate | 1.0 mL/min | Controls the speed of the separation and influences resolution. |

| Detection | UV-Vis Detector at a wavelength where the compound absorbs strongly (e.g., 254 nm or 280 nm) | Quantifies the compound as it elutes. |

| Column Temp. | 25-40 °C | Ensures reproducible retention times. |

GC-MS is another indispensable tool, combining the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is particularly useful for analyzing volatile and thermally stable compounds like this compound. The sample is vaporized and separated based on its boiling point and interactions with the GC column. The separated components then enter the mass spectrometer, where they are ionized and fragmented.

Research Findings: A GC-MS analysis provides two key pieces of information: the retention time from the GC and the mass spectrum from the MS. The retention time helps to distinguish the compound from other volatile components in the sample. The mass spectrum provides a molecular fingerprint. For this compound, the mass spectrum would be expected to show a molecular ion peak [M]+ corresponding to its molecular weight (338.15 g/mol ).

Furthermore, the fragmentation pattern is crucial for structural confirmation. The electron ionization (EI) process would likely cause the molecule to break at its weakest bonds, primarily the carbonyl linkages. Expected fragments would include ions corresponding to the 4-methoxyphenyl (B3050149) group (m/z 135) and the 4-iodophenyl group (m/z 203). The presence of these characteristic fragments provides strong evidence for the compound's identity. Studies on related benzophenone (B1666685) derivatives confirm that GC-MS is a highly effective method for their identification and for detecting trace-level impurities. isca.meajrconline.org

Thermogravimetric Analysis (TGA) for Thermal Stability (in context of materials science applications)

In materials science, the thermal stability of a compound is a critical parameter, as it dictates the processing temperatures and the operational limits of the final material. Thermogravimetric Analysis (TGA) is the standard method for measuring changes in a material's mass as a function of temperature in a controlled atmosphere.

Research Findings: For organic compounds intended for applications in polymers or electronic devices, a high thermal decomposition temperature is desirable. TGA is used to determine this temperature (Td), which is often defined as the temperature at which 5% weight loss occurs. A TGA curve for this compound would show a stable baseline (no weight loss) up to the onset of decomposition. At the decomposition temperature, a sharp drop in mass would be observed as the compound breaks down into volatile fragments.

A review of various benzophenone-based derivatives developed for organic light-emitting diodes (OLEDs) shows that these materials generally exhibit high thermal stability, with decomposition temperatures (Td) often ranging from over 200 °C to above 500 °C. nih.gov For example, a structurally related hindered phenol-benzophenone hybrid shows significant mass loss only after reaching 360 °C, indicating excellent thermal stability suitable for high-temperature polymer processing. mdpi.com It is expected that this compound would also exhibit high thermal stability, likely with a Td well above 250 °C, making it a viable candidate for applications requiring thermal robustness.

Table 2: Representative Thermal Decomposition Temperatures (Td) for Benzophenone Derivatives

| Compound Class | Typical Td (5% weight loss) Range (°C) | Analytical Technique | Reference |

| Benzophenone-based Host Materials for PhOLEDs | 218 - 553 | TGA | nih.gov |

| Hindered Phenol-Benzophenone Hybrid | ~360 | TGA | mdpi.com |

Differential Scanning Calorimetry (DSC) for Phase Transitions (in context of materials science applications)